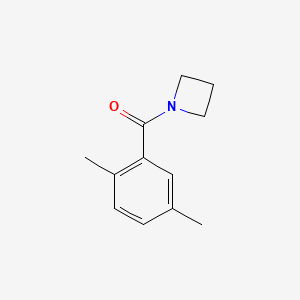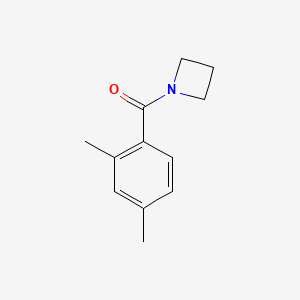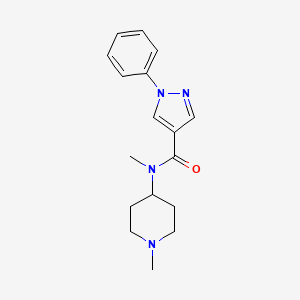
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CDMQ, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of quinoline derivatives. CDMQ has shown promising results in various studies, making it a potential candidate for further research.
Mechanism of Action
The mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, which needs to be further studied.
List of
Future Directions
1. Further studies on the mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
2. Development of new drugs based on (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
3. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of viral infections
4. Investigation of the potential toxicity of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
5. Studies on the pharmacokinetics and pharmacodynamics of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
6. Development of new synthetic methods for (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
7. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of neurodegenerative diseases
8. Studies on the interaction of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone with other proteins and enzymes
9. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of autoimmune diseases
10. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the development of new diagnostic tools.
Synthesis Methods
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-chlorofurfural and 2-amino-3,4-dihydronaphthalene-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the treatment of the intermediate with 6-methoxy-1,2,3,4-tetrahydroquinoline-2-one.
Scientific Research Applications
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used as a probe in the study of protein-protein interactions, as well as in the development of new drugs.
properties
IUPAC Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-11-4-5-12-10(9-11)3-2-8-17(12)15(18)13-6-7-14(16)20-13/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQHBTIPQCXNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
